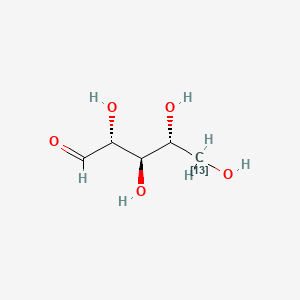
D-Ribose-13C-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-13C-3: is a labeled form of d-Ribose, a naturally occurring sugar that is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP). The “13c” label indicates that the compound contains carbon-13, a stable isotope of carbon, which is used in various scientific research applications to trace and study metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-13C-3 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically converted to ribose-5-phosphate and then to this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. These microorganisms are cultured in media containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .
化学反应分析
Types of Reactions: D-Ribose-13C-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the nucleophile used.
科学研究应用
D-Ribose-13C-3 is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of ribose in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome and fibromyalgia.
Industry: Used in the production of labeled compounds for research and development
作用机制
The mechanism of action of D-Ribose-13C-3 involves its incorporation into metabolic pathways where it serves as a precursor for the synthesis of nucleotides and nucleic acids. It is phosphorylated to ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and the generation of reducing power in the form of NADPH .
相似化合物的比较
- d-Glucose-13c6
- d-Galactose-13c6
- d-Xylose-13c5
- d-Mannitol-1,6-13c2
Comparison: D-Ribose-13C-3 is unique due to its specific labeling at the ribose molecule, which makes it particularly useful for studying ribose metabolism and its role in various biological processes. In contrast, other labeled sugars like d-Glucose-13c6 and d-Galactose-13c6 are used to study different metabolic pathways .
属性
分子式 |
C₄¹³CH₁₀O₅ |
|---|---|
分子量 |
151.12 |
同义词 |
Ribose-5-13C; D-(-)-Ribose-5-13C; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















